Dihexyl 9-ethyl-9H-carbazole-3,6-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihexyl 9-ethyl-9H-carbazole-3,6-dicarboxylate is a chemical compound belonging to the carbazole family. Carbazoles are nitrogen-containing aromatic heterocyclic compounds known for their versatile applications in various fields, including optoelectronics, pharmaceuticals, and materials science. This compound is particularly noted for its unique structural properties, which make it a valuable compound for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dihexyl 9-ethyl-9H-carbazole-3,6-dicarboxylate typically involves the esterification of 9-ethyl-9H-carbazole-3,6-dicarboxylic acid with hexanol. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated to reflux, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Dihexyl 9-ethyl-9H-carbazole-3,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce new substituents onto the carbazole ring, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic substitution reactions often utilize reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole-3,6-dicarboxylic acid derivatives, while reduction can produce dihexyl 9-ethyl-9H-carbazole-3,6-dicarbinol.
Scientific Research Applications
Dihexyl 9-ethyl-9H-carbazole-3,6-dicarboxylate has a wide range of applications in scientific research:
Biology: The compound’s structural properties make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research into its potential therapeutic properties, including anticancer and antimicrobial activities, is ongoing.
Industry: In the materials science field, this compound is explored for its use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices.
Mechanism of Action
The mechanism of action of dihexyl 9-ethyl-9H-carbazole-3,6-dicarboxylate involves its interaction with specific molecular targets and pathways. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. For example, its potential antioxidant properties could involve scavenging free radicals and protecting cells from oxidative damage. Additionally, its structural features allow it to intercalate into DNA, potentially affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 9H-carbazole-3,6-dicarboxylate: A similar compound with methyl ester groups instead of hexyl ester groups.
9-Ethyl-9H-carbazole-3,6-dicarbaldehyde: A related compound with aldehyde functional groups.
3,6-Di-tert-butylcarbazole: A carbazole derivative with tert-butyl groups at the 3 and 6 positions.
Uniqueness
Dihexyl 9-ethyl-9H-carbazole-3,6-dicarboxylate stands out due to its unique combination of hexyl ester groups and an ethyl-substituted carbazole core. This structural configuration imparts distinct physicochemical properties, such as solubility and thermal stability, making it particularly suitable for specific applications in materials science and organic electronics.
Properties
CAS No. |
105769-77-5 |
---|---|
Molecular Formula |
C28H37NO4 |
Molecular Weight |
451.6 g/mol |
IUPAC Name |
dihexyl 9-ethylcarbazole-3,6-dicarboxylate |
InChI |
InChI=1S/C28H37NO4/c1-4-7-9-11-17-32-27(30)21-13-15-25-23(19-21)24-20-22(14-16-26(24)29(25)6-3)28(31)33-18-12-10-8-5-2/h13-16,19-20H,4-12,17-18H2,1-3H3 |
InChI Key |
TWIAKTLOXGFCSK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C(=O)OCCCCCC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.